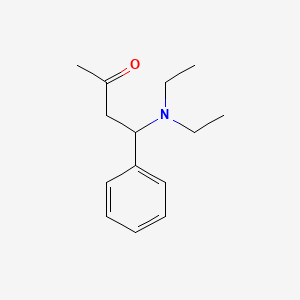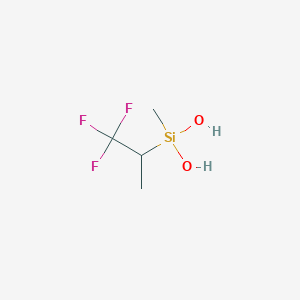
Methylnitrochrysene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylnitrochrysene is a polycyclic aromatic hydrocarbon (PAH) derivative with a nitro group attached to the chrysene structure. It is known for its mutagenic and carcinogenic properties, making it a compound of significant interest in environmental and health-related studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methylnitrochrysene can be synthesized through various methods, including nitration of chrysene followed by methylation. The nitration process typically involves the use of nitric acid and sulfuric acid to introduce the nitro group into the chrysene molecule. Subsequent methylation can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and methylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Methylnitrochrysene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitro-quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Nitro-quinones.
Reduction: Amino derivatives.
Substitution: Halogenated this compound.
Applications De Recherche Scientifique
Methylnitrochrysene has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of nitro-PAHs in various chemical reactions.
Biology: Investigated for its mutagenic and carcinogenic effects on living organisms.
Medicine: Studied for its potential role in cancer research and as a biomarker for exposure to environmental pollutants.
Industry: Utilized in the development of materials and dyes, as well as in environmental monitoring.
Mécanisme D'action
Methylnitrochrysene exerts its effects primarily through the formation of reactive intermediates during metabolic activation. These intermediates can bind to DNA, leading to mutations and potentially causing cancer. The molecular targets include DNA bases, and the pathways involved are related to the metabolic activation by cytochrome P450 enzymes .
Similar Compounds:
Nitrochrysene: Another nitro-PAH with similar mutagenic properties.
Methylchrysene: A methylated derivative of chrysene without the nitro group.
Nitropyrene: A nitro-PAH with a different aromatic structure but similar environmental and health concerns.
Uniqueness: this compound is unique due to the presence of both a nitro and a methyl group, which influences its chemical reactivity and biological activity. This dual functionalization makes it a valuable compound for studying the combined effects of nitro and methyl groups on PAHs .
Propriétés
| 80182-33-8 | |
Formule moléculaire |
C19H13NO2 |
Poids moléculaire |
287.3 g/mol |
Nom IUPAC |
1-methyl-3-nitrochrysene |
InChI |
InChI=1S/C19H13NO2/c1-12-10-14(20(21)22)11-19-15(12)8-9-17-16-5-3-2-4-13(16)6-7-18(17)19/h2-11H,1H3 |
Clé InChI |
ZIAOMROBSCTTJG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1C=CC3=C2C=CC4=CC=CC=C43)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Decyloxy)-4-[(6-methoxyhex-4-YN-1-YL)oxy]benzene](/img/structure/B14423374.png)
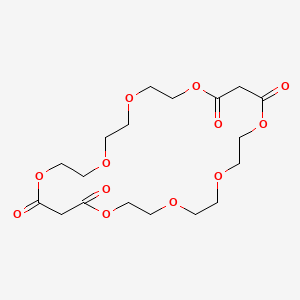
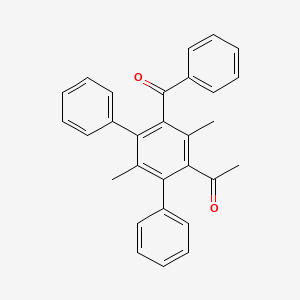
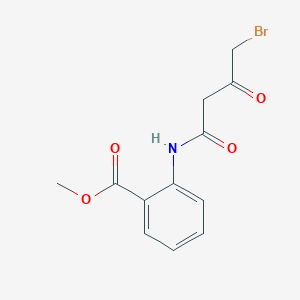
![Dimethyl {1-[(oxolan-2-yl)oxy]ethyl}phosphonate](/img/structure/B14423419.png)
![1-[(Benzenesulfonyl)methyl]-4-fluoro-2-nitrobenzene](/img/structure/B14423435.png)
